![molecular formula C13H11ClO2 B14478456 3-[(4-Chlorophenyl)methoxy]phenol CAS No. 65250-71-7](/img/structure/B14478456.png)
3-[(4-Chlorophenyl)methoxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Chlorophenyl)methoxy]phenol is an organic compound that belongs to the class of phenols It is characterized by a phenolic hydroxyl group and a methoxy group attached to a benzene ring, which is further substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Chlorophenyl)methoxy]phenol can be achieved through several methods. One common approach involves the reaction of 4-chlorophenol with 3-methoxyphenol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dimethylformamide (DMF) to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-[(4-Chlorophenyl)methoxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve selective substitution.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenolic derivatives depending on the electrophile used.
Scientific Research Applications
3-[(4-Chlorophenyl)methoxy]phenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)methoxy]phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate oxidative stress and interact with cellular enzymes .
Comparison with Similar Compounds
4-Chlorophenol: Similar structure but lacks the methoxy group.
3-Methoxyphenol: Similar structure but lacks the chlorophenyl group.
4-Chloro-3-methylphenol: Similar structure with a methyl group instead of a methoxy group.
Uniqueness: 3-[(4-Chlorophenyl)methoxy]phenol is unique due to the presence of both the methoxy and chlorophenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
65250-71-7 |
|---|---|
Molecular Formula |
C13H11ClO2 |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methoxy]phenol |
InChI |
InChI=1S/C13H11ClO2/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13/h1-8,15H,9H2 |
InChI Key |
OSTALVRPSNAAOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


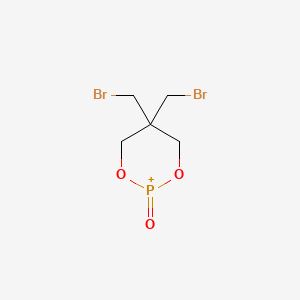
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478380.png)
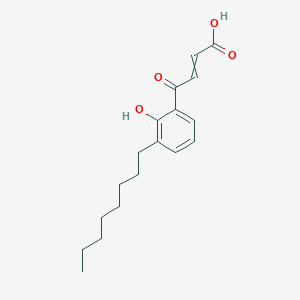
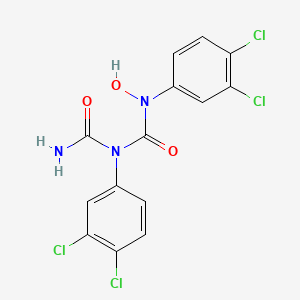
![1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole](/img/structure/B14478392.png)
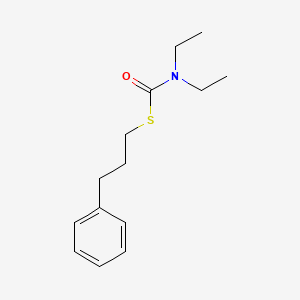
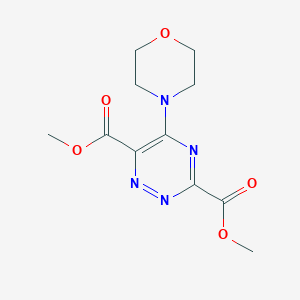
![2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14478412.png)

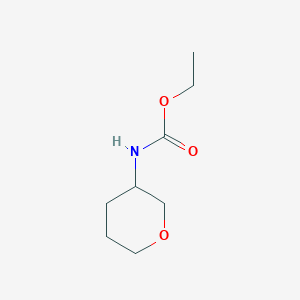
![Disodium 3-[[2,4-Bis(2-Methylphenoxy)Phenyl]Azo]-4-Hydroxy-5-[[(P-Tolyl)Sulphonyl]Amino]Naphthalene-2,7-Disulphonate](/img/structure/B14478428.png)
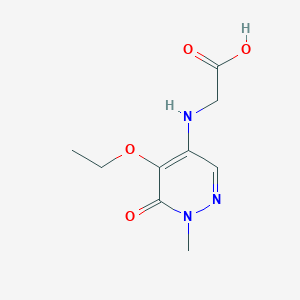
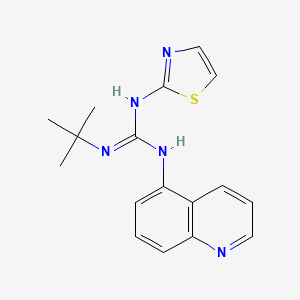
![2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl-](/img/structure/B14478445.png)
